molecular formula C8H17NO3 B1357462 Ethyl 5-hydroxypentylcarbamate CAS No. 210056-91-0

Ethyl 5-hydroxypentylcarbamate

Cat. No. B1357462
M. Wt: 175.23 g/mol
InChI Key: WHZCHGMXZGTIPP-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxypentylcarbamate is a synthetic molecule that has attracted attention in the scientific community for its potential applications in various fields of research and industry. It is a carbamate derivative, which is a class of compounds that have a wide range of applications and biological activities .


Synthesis Analysis

Carbamates, including Ethyl 5-hydroxypentylcarbamate, are derived from carbamic acid . They play a significant role in modern drug discovery and medicinal chemistry . The synthesis of carbamates has been a subject of extensive research, with various methodologies being developed .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-hydroxypentylcarbamate are not explicitly mentioned in the literature, carbamates in general undergo a variety of chemical reactions. For instance, carbamates can be formed as a byproduct during fermentation and processing of foods and beverages .

Scientific Research Applications

Anticancer Activity

Ethyl 5-hydroxypentylcarbamate demonstrates potential in cancer research. Compounds similar to Ethyl 5-hydroxypentylcarbamate, such as ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin -2-yl] carbamate, have shown antitumor activity in mice, specifically by inhibiting mitotic processes in cancer cells. This indicates a potential application in developing anticancer therapies (Temple et al., 1992). Similarly, another related compound, ethyl 5-amino-1,2-dihydro-3-[N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-ylcarbamate, has been found active against several experimental neoplasms and causes cell accumulation at mitosis, suggesting its role as a potential antimitotic agent (Wheeler et al., 1982).

Biomedical Analysis

Ethyl 5-hydroxypentylcarbamate may also find application in biomedical analysis. For example, a high-performance liquid chromatographic assay was developed to measure methyl 5-hydroxy-2-benzimidazole carbamate in urine, a method that could be adapted for compounds like Ethyl 5-hydroxypentylcarbamate (Leenheers et al., 1993).

Neurochemical Studies

In neurochemical research, ethyl carbamates are used in methods to measure levels of neurotransmitters and their metabolites. For instance, ethyl chloroformate derivatization followed by high-performance liquid chromatography was used for simultaneous determination of serotonin and dopamine in mouse brain homogenates, a technique potentially applicable to ethyl 5-hydroxypentylcarbamate (Park et al., 2013).

Interaction with Nucleic Acids and Proteins

Ethyl N-hydroxycarbamate and its derivatives, similar in structure to Ethyl 5-hydroxypentylcarbamate, have shown specific interactions with nucleic acids and proteins, suggesting potential applications in molecular biology or genetics research (Nery, 1969).

Material Sciences

In material sciences, compounds like ethyl 5-hydroxypentylcarbamate could be explored for their luminescent properties, as demonstrated by carbazole-based terephthalate derivatives showing strong solid emission and mechanofluorochromism, adjusted by alkyl chains (Xue et al., 2015).

Future Directions

The future directions for research on Ethyl 5-hydroxypentylcarbamate and other carbamates could involve further exploration of their biological activities and therapeutic potential . There is also scope for developing more efficient synthesis methods and investigating their potential applications in various fields .

properties

IUPAC Name

ethyl N-(5-hydroxypentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-2-12-8(11)9-6-4-3-5-7-10/h10H,2-7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZCHGMXZGTIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598227
Record name Ethyl (5-hydroxypentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxypentylcarbamate

CAS RN

210056-91-0
Record name Ethyl (5-hydroxypentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LS Jensen, U Bølcho, J Egebjerg… - ChemMedChem …, 2006 - Wiley Online Library
… A solution of 2-(trimethylsilyl)ethyl 5-hydroxypentylcarbamate (0.8 mmol) in dry THF/CH 2 Cl 2 (1:1, 1 mL), tributylphosphine (0.8 mmol), and a solution of 1,1′-(azadicarbonyl)…

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